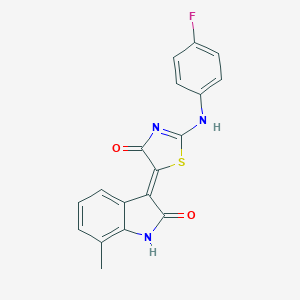![molecular formula C20H16ClN5O4S B307912 6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307912.png)
6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a member of the benzoxazepine family and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of 6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial properties. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a range of studies. However, one limitation is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for research involving 6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is its potential use in the development of new anti-cancer drugs. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to fully understand its mechanism of action and potential applications in medicine.
Méthodes De Synthèse
The synthesis of 6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The first step involves the reaction of 4-chloro-3-nitroaniline with methylthioacetic acid to form 4-chloro-3-nitrophenyl methyl sulfide. This intermediate is then reacted with 7-bromo-5-propionyl-2,3-dihydro-1,4-benzoxazepine to yield the final product.
Applications De Recherche Scientifique
6-{4-Chloro-3-nitrophenyl}-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C20H16ClN5O4S |
|---|---|
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
1-[6-(4-chloro-3-nitrophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H16ClN5O4S/c1-3-16(27)25-14-7-5-4-6-12(14)17-18(22-20(31-2)24-23-17)30-19(25)11-8-9-13(21)15(10-11)26(28)29/h4-10,19H,3H2,1-2H3 |
Clé InChI |
FZRSZOQCGCFSOB-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Ethoxy-3-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307829.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)